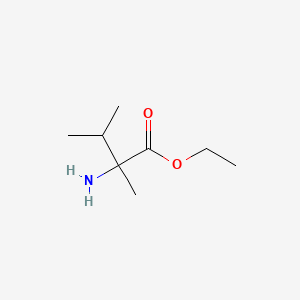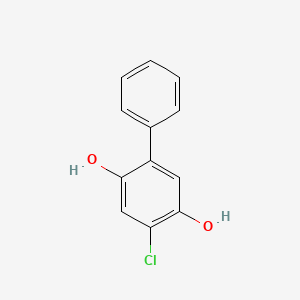
Osmium192
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium-192 is a naturally occurring isotope of the element osmium, which belongs to the platinum group of metals. It is the most abundant isotope of osmium, making up approximately 40.8% of natural osmium . Osmium itself is known for being the densest naturally occurring element and has a bluish-white color. It is highly resistant to wear and tarnish, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Osmium-192 can be produced through the neutron irradiation of osmium-191 in a nuclear reactor. This process involves bombarding osmium-191 with neutrons, which converts it into osmium-192 through neutron capture and subsequent beta decay .
Industrial Production Methods: In industrial settings, osmium-192 is typically obtained as a byproduct of the extraction and refining of platinum group metals from ores. The separation process involves several steps, including dissolution in aqua regia, precipitation, and various purification techniques to isolate osmium and its isotopes .
Chemical Reactions Analysis
Types of Reactions: Osmium-192, like other osmium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Osmium-192 can be oxidized to form osmium tetroxide (OsO₄), a highly volatile and toxic compound. This reaction typically occurs in the presence of oxygen or other oxidizing agents .
Reduction: Osmium tetroxide can be reduced back to osmium metal using reducing agents such as hydrogen gas or hydrazine .
Substitution: Osmium-192 can form complexes with various ligands through substitution reactions. For example, it can react with chlorine to form osmium chloride complexes .
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, nitric acid.
Reducing Agents: Hydrogen gas, hydrazine.
Reaction Conditions: Reactions involving osmium-192 often require controlled temperatures and pressures to ensure the desired products are formed.
Major Products:
Osmium Tetroxide (OsO₄): Formed through oxidation.
Osmium Metal: Formed through reduction of osmium tetroxide.
Osmium Chloride Complexes: Formed through substitution reactions with chlorine.
Scientific Research Applications
Osmium-192 has several important applications in scientific research:
Chemistry:
Biology and Medicine:
Medical Imaging: Osmium tetroxide, derived from osmium-192, is used as a staining agent in electron microscopy to provide contrast in biological samples.
Cancer Research: Osmium-based compounds are being investigated for their potential anticancer properties, particularly in targeting and destroying cancer cells.
Industry:
Mechanism of Action
The mechanism of action of osmium-192 and its compounds varies depending on the application:
Catalysis: In catalytic reactions, osmium-192 acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy and increasing the reaction rate .
Medical Applications: Osmium-based anticancer drugs, such as Os-KP418, exert their effects through hydrolysis and binding to the N7 site of guanine in DNA. This binding disrupts the DNA structure and inhibits the replication of cancer cells .
Electron Microscopy: Osmium tetroxide stains biological samples by reacting with lipids and proteins, providing contrast for imaging .
Comparison with Similar Compounds
Osmium-187: Another stable isotope of osmium used in isotope tracing and dating.
Iridium-192: A radioactive isotope used in medical applications such as brachytherapy.
Ruthenium-106: A radioactive isotope used in cancer treatment and as a tracer in environmental studies.
Uniqueness of Osmium-192:
Properties
CAS No. |
15062-08-5 |
|---|---|
Molecular Formula |
C5H3N3O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




